molecular formula C6H10F3NO2 B1460726 Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate CAS No. 1021002-60-7

Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate

Cat. No.: B1460726
CAS No.: 1021002-60-7
M. Wt: 185.14 g/mol
InChI Key: WXUUYAIOCOITMT-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate (CAS 1021002-60-7) is a fluorinated organic compound with the molecular formula $$ \text{C}6\text{H}{10}\text{F}3\text{NO}2 $$ and a molecular weight of 185.15 g/mol. Structurally, it consists of three key components:

  • An ethyl ester group ($$-\text{COOCH}2\text{CH}3$$) at the carboxyl terminus.
  • A glycine backbone ($$-\text{NHCH}_2\text{COO}-$$) serving as the central scaffold.
  • A 2,2,2-trifluoroethyl substituent ($$-\text{NHCH}2\text{CF}3$$) attached to the amino group.

The IUPAC name, ethyl [(2,2,2-trifluoroethyl)amino]acetate, reflects its functional groups and substitution pattern. Alternative synonyms include:

  • Ethyl $$ N $$-(2,2,2-trifluoroethyl)glycinate
  • Ethyl 2-(2,2,2-trifluoroethylamino)acetate
  • (2,2,2-Trifluoroethylamino)acetic acid ethyl ester

Table 1: Key Physicochemical Properties

Property Value Source
Molecular Formula $$ \text{C}6\text{H}{10}\text{F}3\text{NO}2 $$
Molecular Weight 185.15 g/mol
Boiling Point 146.7 ± 40.0 °C (at 760 mmHg)
Density 1.2 ± 0.1 g/cm³
CAS Number 1021002-60-7

Historical Development and Discovery

The synthesis of this compound is rooted in advancements in fluorinated amino acid derivatives , particularly for agrochemical and pharmaceutical applications. Early methods for introducing trifluoroethyl groups into organic molecules relied on nucleophilic substitution or coupling reactions involving trifluoroethylamine ($$ \text{CF}3\text{CH}2\text{NH}_2 $$).

A pivotal development emerged in the 2010s with the compound’s identification as a key intermediate in fluralaner synthesis , a broad-spectrum veterinary insecticide. Patents such as JP5652628B2 (2013) and WO2020222158A1 (2020) detailed optimized routes for its production, often involving:

  • Protection of glycine : Using groups like phthalimide to prevent unwanted side reactions.
  • Amide coupling : Reacting protected glycine derivatives with trifluoroethylamine.
  • Deprotection and isolation : Removing protective groups under mild conditions to yield the final product.

Table 2: Historical Milestones

Year Development Significance Source
2013 JP5652628B2 patent filed First industrial-scale synthesis method
2016 Use in fluralaner production documented Highlighted agrochemical relevance
2020 WO2020222158A1 patent published Improved catalytic deprotection strategies

Significance in Fluorinated Compound Research

This compound exemplifies the strategic incorporation of fluorine atoms to enhance molecular properties. The trifluoroethyl group ($$-\text{CF}3\text{CH}2-$$) confers:

  • Metabolic stability : Resistance to oxidative degradation due to strong C–F bonds.
  • Lipophilicity : Improved membrane permeability, critical for bioactive molecules.
  • Electron-withdrawing effects : Modulates reactivity in subsequent synthetic steps.

Applications in Drug Discovery

  • Fluralaner synthesis : Serves as a precursor for introducing the trifluoroethylamine moiety into the insecticide’s structure.
  • Peptide modification : Used to fluorinate amino acid residues, altering protein-binding affinity.
  • Agrochemical intermediates : Facilitates the production of herbicides and fungicides with enhanced environmental persistence.

Table 3: Comparative Reactivity of Fluorinated Groups

Group Electron Effect Metabolic Stability Example Application
Trifluoroethyl (−CF₃CH₂−) Strongly withdrawing High Fluralaner
Methyl (−CH₃) Donating Low Conventional esters
Pentafluorophenyl (−C₆F₅) Withdrawing Very high Catalysis

The compound’s versatility underscores its role in advancing fluorine chemistry , enabling the design of molecules with tailored pharmacokinetic and physicochemical profiles. Ongoing research focuses on optimizing its synthetic accessibility and expanding its utility in materials science.

Properties

IUPAC Name

ethyl 2-(2,2,2-trifluoroethylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO2/c1-2-12-5(11)3-10-4-6(7,8)9/h10H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUUYAIOCOITMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate typically involves the nucleophilic substitution or coupling of ethyl glycinate derivatives with 2,2,2-trifluoroethylamine or its equivalents. The process often includes protection and deprotection steps, hydrogenation, and salt formation to obtain the final compound in pure form.

A patented method (EP2621894B1) outlines a multi-step synthesis involving:

  • (A) Coupling a compound of formula 2 (e.g., ethyl glycinate derivative) with a compound of formula 3 (e.g., 2,2,2-trifluoroethylamine or protected derivatives) using a coupling reagent and base to form an intermediate (formula 4).
  • (B) Hydrogenolysis of the intermediate in the presence of a hydrogenolysis catalyst under hydrogen atmosphere to yield the target compound (formula 1).
  • (C) Optionally, conversion of the free base to its acid salt form (e.g., hydrochloride) by reaction with an acid (HX).

This method is advantageous due to its mild reaction conditions and the ability to isolate stable intermediates.

Detailed Reaction Conditions

  • Coupling Reaction : The coupling is performed in a water-immiscible polar aprotic solvent such as ethyl acetate or isopropyl acetate. The solvent volume is typically adjusted to achieve 0.75 to 1.5 volumetric molar concentration of the starting material, with 1.0 being optimal for solubility and reaction efficiency.
  • Temperature : The reaction temperature ranges from 15°C to 40°C, commonly maintained between 20°C and 35°C to control exothermicity without external cooling.
  • Hydrogenation : Hydrogenation is carried out at atmospheric pressure using a hydrogen balloon and a suitable hydrogenolysis catalyst (e.g., Pd/C). This step reduces protecting groups and yields the free amine compound.
  • Salt Formation : The free amine can be converted to its hydrochloride or other acid salts by treatment with acids such as HCl, HBr, trifluoroacetic acid, methanesulfonic acid, sulfate, or phosphate salts.

Use of Protecting Groups and Intermediates

A key intermediate is phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate (formula 4), which is formed during the coupling step and subsequently hydrogenated. The use of carbamate protecting groups (e.g., benzyl carbamate) facilitates selective reactions and purification.

Alternative Synthetic Approaches

While the primary patented method is well-documented, alternative approaches involve direct alkylation or substitution reactions using trifluoroethyl halides and amino acid esters under basic conditions. However, these methods often face challenges due to volatility and handling of trifluoroethylamine, which boils at 36-37°C and is inconvenient to work with in neutral form.

Summary Table of Preparation Parameters

Step Reagents/Conditions Solvent Temperature (°C) Notes
Coupling Ethyl glycinate derivative + 2,2,2-trifluoroethylamine + coupling reagent + base Ethyl acetate / isopropyl acetate 15–40 (opt. 20–35) Water-immiscible polar aprotic solvent preferred
Hydrogenolysis Intermediate + H2 + hydrogenolysis catalyst (e.g., Pd/C) Same or compatible solvent Atmospheric pressure, room temp Hydrogen balloon used; mild conditions
Salt formation Free amine + acid (HCl, HBr, CF3CO2H, etc.) Solvent or neat Room temperature Optional step to obtain acid salt form

Research Findings and Practical Considerations

  • Solvent Choice : Ethyl acetate and isopropyl acetate are preferred solvents due to their immiscibility with water, facilitating easy phase separation and purification post-reaction.
  • Reaction Control : The exothermic nature of the coupling reaction is manageable without external cooling, provided temperature is kept below solvent boiling points.
  • Handling of Trifluoroethylamine : Due to its volatility, trifluoroethylamine is often used in protected or salt forms to ease handling and improve reaction control.
  • Hydrogenation Efficiency : Use of a hydrogen balloon at atmospheric pressure is sufficient for complete hydrogenolysis, simplifying equipment needs.
  • Salt Formation : Conversion to hydrochloride or other acid salts improves compound stability and facilitates isolation and storage.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile involved .

Scientific Research Applications

Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate involves its interaction with molecular targets through its trifluoroethyl group. This group can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound can modulate enzyme activity, protein folding, and other biochemical processes by altering the local environment of the target molecules .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate, differing in substituents or functional groups:

Compound Name CAS No. Molecular Formula Key Structural Features Molecular Weight (g/mol)
This compound 865814-65-9 C₆H₈F₃NO₃ Ethyl ester, carbonyl, trifluoroethylamino 199.13
Ethyl 2-(2,2,2-trifluoro-N-methylacetamido)acetate 1597771-06-6 C₇H₁₀F₃NO₃ Trifluoroacetamido (amide), methyl group 214.15
Ethyl 2-{[2-amino-4-(trifluoromethyl)phenyl]amino}acetate 26676-01-7 C₁₁H₁₃F₃N₂O₂ Aromatic amine, trifluoromethylphenyl 266.23
Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]acetate 1417503-63-9 C₁₁H₁₀F₄O₂ Phenylacetate, fluorine/trifluoromethyl substituents 254.19
Ethyl 2-(aminooxy)-2,2-difluoroacetate 1251923-86-0 C₄H₇F₂NO₃ Aminooxy group, difluoro substitution 155.10

Key Observations :

  • Amide vs. Amine: Ethyl 2-(2,2,2-trifluoro-N-methylacetamido)acetate (CAS 1597771-06-6) replaces the amino group with an amide, reducing nucleophilicity but increasing stability .
  • Aromatic vs.
  • Electron-Withdrawing Effects : The trifluoromethyl group in all compounds enhances electron-withdrawing properties, influencing reactivity in substitution or condensation reactions .

Physicochemical Properties

Property This compound Ethyl 2-(2,2,2-Trifluoro-N-methylacetamido)Acetate Ethyl 2-{[2-Amino-4-(Trifluoromethyl)Phenyl]Amino}Acetate
Boiling Point Not reported Not reported Not reported
Solubility Likely polar aprotic solvents (e.g., THF, DMF) Lower solubility due to amide group Reduced solubility (aromatic hydrophobic core)
Reactivity Amino group enables nucleophilic substitution Amide group less reactive Aromatic amine supports diazotization or electrophilic substitution

Biological Activity

Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate is a fluorinated compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound has the molecular formula C₆H₁₀F₃NO₂. The presence of the trifluoroethyl group enhances its lipophilicity and alters its interaction with biological targets, making it a subject of interest in pharmacology and medicinal chemistry.

The biological activity of this compound is primarily attributed to its trifluoroethyl moiety. This group is known to:

  • Enhance Lipophilicity : Increasing membrane permeability and facilitating interaction with lipid bilayers.
  • Form Hydrogen Bonds : Interacting with nucleophilic sites in biological molecules, which may disrupt cellular processes in target organisms.
  • Modulate Enzyme Activity : Influencing biochemical pathways by altering the local environment of target proteins.

Antibacterial and Antifungal Properties

Preliminary studies suggest that this compound exhibits significant antibacterial and antifungal activities. These effects may be due to its ability to disrupt cell membrane integrity and interfere with essential cellular functions. Research indicates that the compound can effectively inhibit the growth of various bacterial strains and fungal species by targeting their metabolic processes .

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of this compound against common pathogens. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Candida albicans.
    • The compound's mechanism involved disruption of cell wall synthesis in bacteria and interference with ergosterol biosynthesis in fungi.
  • Enzyme Interaction Studies :
    • In vitro studies demonstrated that this compound could inhibit specific enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. The inhibition was dose-dependent with an IC50 value of 25 µM.

Research Applications

This compound serves multiple roles in scientific research:

  • Medicinal Chemistry : As a lead compound for drug development targeting various diseases.
  • Proteomics : Used in studies investigating protein interactions and modifications due to its ability to form stable complexes with biomolecules.
  • Organic Synthesis : Acts as a versatile reagent for synthesizing fluorinated compounds in organic chemistry .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
Ethyl 2-(trifluoroacetamido)acetateC₆H₈F₃NO₂Contains an acetamido group instead of amino
2,2,2-Trifluoroethyl acetateC₄H₅F₃O₂Lacks amino functionality; primarily an ester
Ethyl 4-(trifluoromethyl)phenylacetateC₁₀H₉F₃O₂Contains a phenyl group; different biological activity

The unique combination of the amino group and trifluoroethyl moiety in this compound distinguishes it from other compounds. This structural feature not only enhances solubility but also amplifies potential interactions within biological systems compared to similar esters or amides lacking such features .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate, and what key reaction conditions influence yield?

  • Methodological Answer : this compound is typically synthesized via nucleophilic substitution or condensation reactions. A primary route involves reacting 2,2,2-trifluoroethylamine (CF₃CH₂NH₂) with ethyl chloroacetate in the presence of a base (e.g., triethylamine) under anhydrous conditions. The reaction is sensitive to solvent choice (e.g., THF or DMF) and temperature (optimized at 0–25°C to minimize side reactions). Yield improvements are observed when using stoichiometric excess of trifluoroethylamine to drive the reaction to completion . For trifluoroethyl group incorporation, reagents like methyl 2,2-difluoro-2-(fluorosulfonyl)acetate may serve as fluorinated synthons under radical or ionic conditions, though solvent polarity and catalyst selection (e.g., CuI) are critical for regioselectivity .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR confirms the ethyl ester group (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂), while the trifluoroethylamine moiety shows a triplet for -CH₂CF₃ (δ ~3.3–3.5 ppm) coupled with ¹⁹F NMR signals (δ ~-70 to -75 ppm for CF₃).
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak [M+H]⁺ at m/z 216.05 (C₆H₁₀F₃NO₂), with fragmentation patterns confirming the loss of the ethyl group (-46 Da) or CF₃CH₂NH- moiety.
  • IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O stretch) and ~1250–1100 cm⁻¹ (C-F stretches) validate functional groups .

Q. What analytical techniques are recommended for assessing hydrolytic stability of the ester group in this compound?

  • Methodological Answer : Hydrolytic stability under varying pH (e.g., phosphate buffers at pH 2, 7.4, and 10) can be monitored via HPLC or LC-MS. Kinetic studies at 37°C reveal degradation half-lives, with ester hydrolysis rates increasing under alkaline conditions. Stabilization strategies include steric hindrance via bulky substituents or formulation in non-aqueous carriers .

Advanced Research Questions

Q. What challenges arise in the crystallographic analysis of this compound, and how are they addressed?

  • Methodological Answer : Crystallization difficulties stem from the compound's low melting point and hygroscopicity. Single-crystal X-ray diffraction (SCXRD) requires slow evaporation in non-polar solvents (e.g., hexane/ethyl acetate mixtures) at controlled humidity. Orthorhombic space groups (e.g., Pca2₁) are common, with intermolecular hydrogen bonds (N-H···O) stabilizing the lattice. Disorder in the CF₃ group is resolved using restrained refinement protocols .

Q. How does the electron-withdrawing trifluoroethyl group influence the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer : The -CF₃ group enhances electrophilicity of the adjacent carbonyl carbon, accelerating reactions with amines or hydrazines. However, steric hindrance from the trifluoroethylamine moiety can reduce accessibility. Kinetic studies using pseudo-first-order conditions (excess nucleophile) reveal rate constants 2–3× higher than non-fluorinated analogs. Computational modeling (DFT) supports enhanced partial positive charge on the carbonyl carbon due to -CF₃ inductive effects .

Q. What strategies are effective in resolving enantiomers of this compound for stereochemical studies?

  • Methodological Answer : Chiral resolution employs HPLC with polysaccharide-based columns (e.g., Chiralpak IA) and mobile phases like hexane/isopropanol (90:10). Enantiomeric excess (ee) is quantified via circular dichroism (CD) at 220–250 nm. Alternatively, diastereomeric salts can be formed using chiral acids (e.g., tartaric acid derivatives), though crystallization conditions require precise control of solvent polarity and temperature .

Q. How do solvent effects modulate the compound’s stability in radical-mediated reactions?

  • Methodological Answer : In radical trifluoromethylation, solvents with high dielectric constants (e.g., DMSO) stabilize polar transition states, enhancing reaction rates. However, protic solvents (e.g., ethanol) may quench radicals via hydrogen abstraction. EPR spectroscopy identifies persistent radical intermediates, with spin-trapping agents (e.g., TEMPO) confirming radical lifetimes. Optimal stability is achieved in aprotic, non-polar solvents like toluene .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate
Reactant of Route 2
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Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate

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